17,20-Dimethylisocarbacyclin

Prostacyclin receptor IP receptor binding Radioligand displacement

17,20-Dimethylisocarbacyclin (also designated TEI-9063, CAS 122168-74-5) is a fully synthetic analog of prostacyclin (PGI2) belonging to the isocarbacyclin class, characterized by a 9(O)-methano-Δ6(9α)-prostaglandin I1 bicyclo[3.3.0]oct-2-ene scaffold with 17α- and 20-methyl modifications on the ω-side chain. These structural features confer both markedly enhanced chemical stability relative to native prostacyclin and high-affinity, selective agonism at the prostacyclin (IP) receptor.

Molecular Formula C22H36O4
Molecular Weight 364.5 g/mol
CAS No. 122168-74-5
Cat. No. B051784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17,20-Dimethylisocarbacyclin
CAS122168-74-5
Synonyms17,20-dimethylisocarbacyclin
TEI 9063
TEI-9063
Molecular FormulaC22H36O4
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O
InChIInChI=1S/C22H36O4/c1-2-3-4-5-9-18(23)11-12-19-20-14-16(8-6-7-10-22(25)26)13-17(20)15-21(19)24/h11-13,17-21,23-24H,2-10,14-15H2,1H3,(H,25,26)/b12-11+/t17-,18-,19+,20-,21+/m1/s1
InChIKeyYEZIMJFDHJLYCT-DLPDBRSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17,20-Dimethylisocarbacyclin (TEI-9063) – CAS 122168-74-5: A High-Potency, Chemically Stable Prostacyclin IP Receptor Agonist for Vascular and Preservation Research


17,20-Dimethylisocarbacyclin (also designated TEI-9063, CAS 122168-74-5) is a fully synthetic analog of prostacyclin (PGI2) belonging to the isocarbacyclin class, characterized by a 9(O)-methano-Δ6(9α)-prostaglandin I1 bicyclo[3.3.0]oct-2-ene scaffold with 17α- and 20-methyl modifications on the ω-side chain [1]. These structural features confer both markedly enhanced chemical stability relative to native prostacyclin and high-affinity, selective agonism at the prostacyclin (IP) receptor [1]. Unlike the clinically used prostacyclin analog iloprost, TEI-9063 demonstrates sub-nanomolar relaxant potency on human vascular preparations and retains full receptor-stimulatory activity after prolonged incubation under conditions that completely inactivate PGI2 [1][2]. These properties make TEI-9063 a preferred research tool for IP receptor pharmacology, ex vivo organ preservation studies, and vascular smooth muscle cell proliferation assays where signal longevity and receptor specificity are critical experimental variables [1][2].

17,20-Dimethylisocarbacyclin (CAS 122168-74-5): Why Generic Substitution with Iloprost, Cicaprost, or Unmodified Isocarbacyclin Introduces Experimental Confounds


Prostacyclin analogs are not functionally interchangeable despite shared IP receptor targeting. TEI-9063 possesses a unique combination of two methyl substitutions (at C-17 and C-20) on the ω-side chain that distinguishes it from all commonly substituted comparators. Iloprost, although widely used clinically, exhibits lower IP receptor binding affinity and weaker adenylate cyclase coupling than TEI-9063 in direct head-to-head comparisons [1]. Unmodified isocarbacyclin (TEI-7165, CAS 88911-35-7) has an approximately 20-fold lower IP receptor affinity (IC50 = 65.4 nM vs. 3 nM for TEI-9063) [3]. The methyl ester prodrug TEI-1324 is approximately 100-fold less potent than TEI-9063 in cellular assays due to its dependence on esterase-mediated bioactivation [1]. Meanwhile, the closely related isocarbacyclin analog TEI-3356 introduces EP3 receptor-mediated contractile activity that confounds IP receptor potency measurements in vascular preparations [2]. Even cicaprost, the most potent comparator, produces relaxation-reversal kinetics qualitatively described as slightly faster than TEI-9063, suggesting differential tissue persistence [2]. These differences are not captured by a simple potency rank and can introduce significant bias in experimental models if the wrong analog is substituted.

17,20-Dimethylisocarbacyclin (TEI-9063) – Quantitative Differentiation Evidence Against the Closest Prostacyclin Analogs


IP Receptor Binding Affinity: 3 nM IC50 vs. [3H]Iloprost – Superior to Iloprost and ~22-Fold Higher Than Isocarbacyclin (TEI-7165)

In a direct head-to-head radioligand displacement assay using mouse mastocytoma P-815 cell membranes, TEI-9063 displaced [3H]iloprost binding with an IC50 of 3 nM, while iloprost itself yielded a higher IC50 (exact value not reported, but described by the authors as higher than TEI-9063) [1]. By cross-study comparison, the parent compound isocarbacyclin (TEI-7165, CAS 88911-35-7) exhibited an IP receptor IC50 of 65.4 ± 28.5 nmol/L (n = 3) in a radioligand binding study using human platelet membranes [2]. This represents an approximately 22-fold higher binding affinity for TEI-9063 relative to TEI-7165. Importantly, the methyl ester prodrug of TEI-9063 (TEI-1324) showed IC50 values two orders of magnitude higher than TEI-9063 in the same mastocytoma P-815 system, confirming that the free acid 17,20-dimethyl modification is essential for high IP receptor engagement [1].

Prostacyclin receptor IP receptor binding Radioligand displacement

Functional cAMP/AC Coupling: TEI-9063 EC50 10–50 nM vs. Iloprost – Quantitatively Stronger Agonism at the Proximal Signaling Level

In a direct comparative functional study in mastocytoma P-815 cells, TEI-9063 stimulated GTP-dependent adenylate cyclase activity with an EC50 of 10 nM and cAMP formation with an EC50 of 50 nM [1]. Both values were explicitly stated to be lower (i.e., more potent) than those obtained for iloprost tested under identical conditions [1]. Furthermore, TEI-9063 inhibited thrombin-induced intracellular Ca2+ mobilization with an IC50 of 50 nM, again more potently than iloprost [1]. By contrast, the methyl ester of TEI-9063 (TEI-1324) exhibited EC50 and IC50 values approximately two orders of magnitude higher, directly demonstrating that the free carboxylic acid moiety of TEI-9063 is required for full functional activity at the IP receptor [1].

cAMP assay Adenylate cyclase IP receptor signaling Mastocytoma P-815

Chemical Stability: TEI-9063 Retains Full cAMP-Stimulatory Activity After 60-Minute Preincubation at 37°C vs. Complete PGI2 Inactivation After 20 Minutes

A critical differentiator of TEI-9063 is its resistance to spontaneous hydrolysis. In a direct stability comparison, PGI2 (prostacyclin) completely lost its ability to stimulate cAMP formation in mastocytoma P-815 cells after only 20 minutes of preincubation at 37°C [1]. In striking contrast, TEI-9063 fully retained its cAMP-stimulatory activity after 60 minutes of preincubation under identical conditions [1]. This property is intrinsic to the 9(O)-methano-Δ6(9α) modification of the isocarbacyclin scaffold combined with the 17,20-dimethyl substitutions, which collectively prevent the pH-dependent hydration of the enol-ether characteristic of natural PGI2. While other isocarbacyclins (e.g., TEI-7165, TEI-9090) also benefit from the core scaffold stability, the quantitative stability advantage of TEI-9063 over PGI2 is directly documented only for this compound [1].

Chemical stability Prostacyclin analog cAMP bioassay Preincubation stability

Human Vascular Relaxation Potency: TEI-9063 ≥ Cicaprost (IC50 ~0.6 nM) > Iloprost > Prostacyclin (IC50 ~3.6–5.2 nM) – Top-Ranked Prostanoid IP Agonist on Human Pulmonary Artery

On isolated human pulmonary artery rings precontracted with phenylephrine, a systematic potency ranking of prostacyclin and five analogs placed TEI-9063 at the top: TEI-9063 ≥ cicaprost > iloprost > prostacyclin > taprostene > benzodioxane prostacyclin > TEI-3356 [1]. Cicaprost, the reference compound in this study, exhibited an IC50 of 0.29–1.17 nM (56 preparations) against phenylephrine-induced tone [1]. TEI-9063 was described as 'slightly more potent than cicaprost', and this finding was noted to be in agreement with the earlier report of its high IP agonist potency in mastocytoma P-815 cells [1]. Prostacyclin itself was approximately 10-fold less potent than cicaprost under the same conditions (IC50 = 3.6 and 5.2 nM in two experiments) and its relaxant responses were not sustained [1]. The IUPHAR/BPS Guide to Pharmacology database records a pIC50 of 8.5 (IC50 ≈ 3.16 nM) for TEI-9063 at the human IP receptor, derived from this study [2].

Vascular relaxation Human pulmonary artery IP receptor pharmacology Isometric tension

IP Receptor Selectivity: TEI-9063 Shows Minimal Cross-Reactivity at PGE Receptors vs. TEI-3356 Which Exhibits Confounding EP3 Contractile Agonism

In the Negishi et al. (1991) mastocytoma P-815 study, TEI-9063 displaced [3H]iloprost from IP receptors with an IC50 of 3 nM but showed 'very low affinity for the PGE receptor' [1]. This selectivity profile contrasts sharply with the behavior of the closely related isocarbacyclin analog TEI-3356 (15-deoxy-16α-hydroxy-16β,20-dimethyl-Δ6,6a-6a-carba PGI1), which displayed dual pharmacology in human pulmonary artery preparations: TEI-3356 produced small contractile effects at 25–500 nM—attributed to EP3 receptor agonism—that progressed to relaxation only at 1–7 µM concentrations, and at 50 nM induced sustained contractions matching the effect of 0.5 nM of the selective EP3 agonist sulprostone [2]. Furthermore, in EP4 receptor-expressing vascular preparations (piglet saphenous vein), TEI-9063 was 285 times less potent than PGE2 in causing relaxation, consistent with negligible EP4 receptor agonism [3]. This cleaner IP receptor pharmacology positions TEI-9063 as a superior tool for experiments requiring unambiguous IP receptor-mediated readouts.

Receptor selectivity IP vs EP receptor Prostacyclin analog EP3 contractile activity

Ex Vivo Organ Preservation: TEI-9063 Improves Hypothermic Preservation of Rat Liver – A Unique Application Not Reported for Other Isocarbacyclins

The MeSH record for 17,20-dimethylisocarbacyclin (C057340), keyed to the Transplantation 1988;46(4):626 study, documents a specific functional outcome: the compound 'improves hypothermic preservation of rat liver' [1]. This represents a unique application among the isocarbacyclin family that is not identically attributed to isocarbacyclin (TEI-7165), isocarbacyclin methyl ester (TEI-9090), or TEI-3356 in the indexed biomedical literature. While the mechanism is consistent with IP receptor-mediated cytoprotective signaling (cAMP elevation and Ca2+ mobilization inhibition as established above), the specific demonstration of efficacy in a hypothermic organ preservation model is a distinct evidence-based differentiator. The full experimental details (preservation duration, functional endpoints, comparative agents) remain within the primary Transplantation publication [1].

Organ preservation Hypothermic storage Liver transplantation Cytoprotection

17,20-Dimethylisocarbacyclin (TEI-9063) – Evidence-Anchored Application Scenarios for Scientific Procurement


IP Receptor Pharmacological Profiling and Radioligand Binding Studies Requiring High-Affinity, Selective Agonism

TEI-9063, with its IC50 of 3 nM for IP receptor binding (mastocytoma P-815 membranes) and minimal PGE receptor cross-reactivity, is the evidence-preferred IP receptor agonist for competitive radioligand binding assays, receptor autoradiography, and GTPγS functional coupling studies [1]. Its ~22-fold higher affinity over isocarbacyclin (TEI-7165, IC50 = 65.4 nM) enables more efficient receptor occupancy at lower radioligand concentrations, reducing non-specific binding [2]. The compound is particularly suited for studies where discrimination between IP and EP receptor subtypes is critical, as TEI-9063 lacks the confounding EP3 contractile activity that complicates interpretation of data obtained with TEI-3356 [3].

Human Vascular Tissue Bath Pharmacology – Isometric Tension Studies of IP-Mediated Vasorelaxation

As the highest-potency prostanoid IP agonist documented on human isolated pulmonary artery (ranked ≥ cicaprost, with cicaprost IC50 ~0.6 nM against phenylephrine precontraction), TEI-9063 is the optimal reference agonist for characterizing IP receptor-mediated vasorelaxation in human vascular preparations [1]. Its chemical stability (full activity retention after 60-minute preincubation at 37°C, vs. PGI2 inactivation within 20 minutes) permits cumulative concentration-response protocol designs that are impossible with native prostacyclin [2]. The slightly slower relaxation-reversal kinetics compared to cicaprost may also be advantageous in protocols requiring sustained responses during washout and re-challenge experiments [1].

Ex Vivo Organ Preservation and Ischemia-Reperfusion Injury Research

TEI-9063 is the only isocarbacyclin with MeSH-indexed evidence for improving hypothermic preservation of rat liver, as documented in the Transplantation 1988;46(4):626 study [1]. This evidence base, combined with the compound's demonstrated chemical stability (critical for prolonged cold storage conditions) and its potent IP receptor-mediated cAMP elevation that counteracts Ca2+ overload and cellular injury cascades, makes TEI-9063 the scientifically justified selection for experiments investigating prostacyclin-mediated cytoprotection during organ cold storage, machine perfusion, or ischemia-reperfusion paradigms [2].

Vascular Smooth Muscle Cell Proliferation and DNA Synthesis Inhibition Assays

TEI-9063 inhibits endothelin-1-induced DNA synthesis in cultured vascular smooth muscle cells with an IC50 in the 1–30 nM range [1]. While several isocarbacyclins share this property, TEI-9063's superior IP receptor selectivity profile (minimal EP receptor cross-talk) provides a cleaner pharmacological signal for attributing anti-proliferative effects specifically to IP receptor activation, avoiding the interpretational ambiguity that arises when using analogs with dual IP/EP activity [2][3]. This is particularly relevant in atherosclerosis and restenosis models where EP receptor subtypes can independently modulate smooth muscle cell growth.

Quote Request

Request a Quote for 17,20-Dimethylisocarbacyclin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.